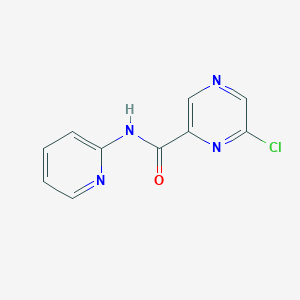6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide
CAS No.: 848187-27-9
Cat. No.: VC3851463
Molecular Formula: C10H7ClN4O
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848187-27-9 |
|---|---|
| Molecular Formula | C10H7ClN4O |
| Molecular Weight | 234.64 g/mol |
| IUPAC Name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16) |
| Standard InChI Key | ZBPVIHJRINAVPO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide belongs to the pyrazinecarboxamide family, with the systematic IUPAC name 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide . Its molecular formula is , corresponding to a molecular weight of 234.64 g/mol . The structure comprises:
-
A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 6.
-
A carboxamide group (-CONH-) at position 2 of the pyrazine ring, where the amide nitrogen is bonded to a pyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom at position 1) .
Structural Characterization
Key spectral data for this compound, inferred from analogous pyrazinecarboxamides , include:
-
IR Spectroscopy: Peaks at ~3343 cm (N-H stretch), ~1690 cm (C=O stretch), and ~1589 cm (aromatic C=C) .
-
-NMR (400 MHz, DMSO-):
-
-NMR: Resonances at ~159.2 ppm (C=O), ~147.6–142.2 ppm (pyrazine carbons), and ~135.3–119.8 ppm (pyridin-2-yl carbons) .
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis typically follows a two-step protocol :
-
Acyl Chloride Formation:
Pyrazine-2-carboxylic acid derivatives are treated with thionyl chloride () in the presence of catalytic -dimethylformamide (DMF) to generate the corresponding acyl chloride. For example: -
Amide Coupling:
The acyl chloride reacts with 2-aminopyridine in the presence of a base (e.g., triethylamine, TEA) to yield the target compound:Yields for analogous reactions range from 47% to 86% under optimized conditions .
Optimization Strategies
-
Microwave Assistance: Reduces reaction time from hours to minutes while improving yields.
-
Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, DCM) enhance reactivity .
Physicochemical Properties
Lipophilicity and Solubility
-
LogP: Estimated at 2.76 (ClogP = 3.43) , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Polar Surface Area (PSA): 54.88 Ų , suggesting moderate permeability and compatibility with oral bioavailability.
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazinecarboxamides bearing pyridinyl substituents exhibit inhibitory activity against kinases such as c-Met and ALK, with IC values in the nanomolar range . The pyridin-2-yl group may facilitate hydrogen bonding with kinase active sites.
Applications in Drug Discovery
Antimicrobial Agents
The compound’s structural motifs align with WHO priority pathogens, particularly drug-resistant tuberculosis strains . Modifications to the pyridin-2-yl group could enhance selectivity and reduce cytotoxicity (e.g., selectivity index >20 observed in HepG2 cells) .
Cancer Therapeutics
Kinase inhibition data support repurposing this scaffold for targeting oncogenic signaling pathways. For instance, derivatives with electron-withdrawing groups (e.g., Cl) improve target binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume